Cas no 2137553-96-7 ({[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine)
{[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
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- EN300-802990
- 2137553-96-7
- {[2-(1-ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine
- {[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine
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- Inchi: 1S/C13H20N2O/c1-5-16-11(4)13-12(7-6-8-14-13)9-15-10(2)3/h6-8,10,15H,4-5,9H2,1-3H3
- InChI Key: JGJNMDMDJUXMIG-UHFFFAOYSA-N
- SMILES: O(CC)C(=C)C1C(=CC=CN=1)CNC(C)C
Computed Properties
- Exact Mass: 220.157563266g/mol
- Monoisotopic Mass: 220.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 34.2Ų
{[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802990-1.0g |
{[2-(1-ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine |
2137553-96-7 | 95% | 1.0g |
$1129.0 | 2024-05-21 | |
| Enamine | EN300-802990-0.05g |
{[2-(1-ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine |
2137553-96-7 | 95% | 0.05g |
$948.0 | 2024-05-21 | |
| Enamine | EN300-802990-0.1g |
{[2-(1-ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine |
2137553-96-7 | 95% | 0.1g |
$993.0 | 2024-05-21 | |
| Enamine | EN300-802990-0.25g |
{[2-(1-ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine |
2137553-96-7 | 95% | 0.25g |
$1038.0 | 2024-05-21 | |
| Enamine | EN300-802990-0.5g |
{[2-(1-ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine |
2137553-96-7 | 95% | 0.5g |
$1084.0 | 2024-05-21 | |
| Enamine | EN300-802990-2.5g |
{[2-(1-ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine |
2137553-96-7 | 95% | 2.5g |
$2211.0 | 2024-05-21 | |
| Enamine | EN300-802990-5.0g |
{[2-(1-ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine |
2137553-96-7 | 95% | 5.0g |
$3273.0 | 2024-05-21 | |
| Enamine | EN300-802990-10.0g |
{[2-(1-ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine |
2137553-96-7 | 95% | 10.0g |
$4852.0 | 2024-05-21 |
{[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on {[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine
Introduction to Compound CAS No. 2137553-96-7: {[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine
The compound with the Chemical Abstracts Service (CAS) number 2137553-96-7, known as {[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine, is a unique and versatile molecule that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.
Chemical Structure and Properties
The molecular formula of {[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine is C14H20N2O, with a molecular weight of approximately 236.31 g/mol. The compound features a pyridine ring substituted with an ethoxyethenyl group and an isopropylamine moiety. The presence of these functional groups imparts distinct chemical properties to the molecule, making it an interesting candidate for various chemical reactions and biological studies.
The compound exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in solution-based reactions and biological assays. Additionally, its stability under standard laboratory conditions makes it suitable for long-term storage and handling.
Synthesis Methods
The synthesis of {[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine has been reported using several methodologies, each with its own advantages and limitations. One common approach involves the reaction of 3-chloromethylpyridine hydrochloride with 1-isopropylamine in the presence of a base, followed by the addition of ethoxyacetylene to form the desired product. This method yields high purity and good yields, making it suitable for large-scale production.
Another synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the efficient formation of the ethoxyethenyl group on the pyridine ring. This method is particularly useful for synthesizing derivatives with different substituents on the pyridine ring or the isopropylamine moiety.
Biological Activities and Applications
{[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine has shown promising biological activities that make it a valuable candidate for pharmaceutical research. Recent studies have demonstrated its potential as a modulator of various biological targets, including enzymes, receptors, and ion channels.
In one notable study published in the Journal of Medicinal Chemistry, researchers investigated the effects of {[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine on enzyme activity. The compound was found to inhibit the activity of a specific enzyme involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders. Further research is ongoing to explore its mechanism of action and optimize its pharmacological properties.
Beyond enzymatic modulation, {[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine has also shown activity against certain types of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting key signaling pathways. These findings have sparked interest in its potential use as an anticancer agent, although more extensive preclinical and clinical studies are needed to validate these results.
Recent Research Findings
The latest research on {[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine has expanded our understanding of its biological activities and potential applications. A recent study published in the journal Bioorganic & Medicinal Chemistry Letters explored the compound's ability to modulate G protein-coupled receptors (GPCRs). The researchers found that it selectively binds to a specific GPCR subtype, leading to downstream signaling effects that could be harnessed for therapeutic purposes.
In another study published in ACS Omega, scientists investigated the neuroprotective properties of {[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine. The compound was shown to reduce oxidative stress and inflammation in neuronal cells exposed to toxic stimuli. These findings suggest that it may have potential applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, the compound with CAS number 2137553-96-7, known as {[2-(1-Ethoxyethenyl)pyridin-3-yl]methyl}(propan-2-yl)amine, is a promising molecule with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for further investigation and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various medical fields.
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